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This guide addresses common questions regarding the clinical trial results for Amcenestrant,
an investigational oral selective estrogen receptor degrader (SERD), focusing on the AMEERA-
3 and AMEERA-5 studies. The discontinuation of the Amcenestrant development program
was a key outcome following the findings of these trials.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What were the primary objectives of the AMEERA-3
and AMEERA-5 trials?

Al: Both trials were designed to evaluate the efficacy and safety of Amcenestrant in patients
with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative
(HER2-) advanced breast cancer (aBC), but in different treatment settings.

o AMEERA-3 (Phase Il): This trial's primary objective was to determine if Amcenestrant
monotherapy improved progression-free survival (PFS) compared to a single-agent
endocrine treatment of the physician's choice (TPC).[4][5][6] It focused on patients whose
disease had progressed on or after hormonal therapies.[5][7]
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« AMEERA-5 (Phase lll): This trial's primary objective was to determine if Amcenestrant in

combination with the CDK4/6 inhibitor palbociclib improved PFS compared to the standard

first-line treatment of letrozole plus palbociclib.[8][9][10] The study enrolled patients who had

not received any prior systemic therapy for advanced disease.[1][2][8]

Q2: How did the experimental protocols for AMEERA-3
and AMEERA-5 differ?

A2: The trials differed significantly in their phase, patient population, treatment line, and

intervention strategy. These differences are critical for interpreting the outcomes.

Feature

AMEERA-3 (NCT04059484)

AMEERA-5 (NCT04478266)

Phase

Phase 1I[4][11]

Phase I11[1][8]

Study Design

Open-label, randomized[4][11]

Double-blind, double-dummy,
randomized[8][9][12]

Patient Population

ER+/HER2- aBC patients who
progressed after <2 previous
lines of endocrine therapy.[4]
Prior CDK4/6i treatment was

permitted.[7]

ER+/HER2- aBC patients with
no prior systemic therapy for
advanced disease (First-line
setting).[2][8][9]

Amcenestrant (400 mg QD)

Amcenestrant (200 mg QD) +

Intervention -
monotherapy.[4][7] Palbociclib (125 mg).[8][9]
Treatment of Physician's
Choice (TPC) single-agent Letrozole (2.5 mg QD) +
Comparator

endocrine therapy (e.g.,

fulvestrant, Al, tamoxifen).[4]

Palbociclib (125 mg).[8][9]

Primary Endpoint

Progression-Free Survival
(PFS) by independent central
review.[4][6][7]

Progression-Free Survival
(PFS) by investigator

assessment.[8]

Sample Size

290 patients were randomized.

[4]16]

1,068 patients were
randomized.[1][9]

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b610687?utm_src=pdf-body
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://pubmed.ncbi.nlm.nih.gov/38889373/
https://www.sanofi.com/en/media-room/press-releases/2022/2022-08-17-05-30-00-2499668
https://www.managedhealthcareexecutive.com/view/sanofi-stops-development-of-amcenestrant
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/10.1200/JCO.22.02746
https://www.clinicaltrialsarena.com/news/sanofi-breast-cancer-trial/
https://www.sanofi.com/en/media-room/press-releases/2022/2022-08-17-05-30-00-2499668
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/10.1200/JCO.22.02746
https://www.clinicaltrialsarena.com/news/sanofi-breast-cancer-trial/
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://www.researchgate.net/journal/Therapeutic-Advances-in-Medical-Oncology-1758-8359/publication/359256163_AMEERA-5_a_randomized_double-blind_phase_3_study_of_amcenestrant_plus_palbociclib_versus_letrozole_plus_palbociclib_for_previously_untreated_ERHER2-_advanced_breast_cancer/links/643850c4ad9b6d17dc550989/AMEERA-5-a-randomized-double-blind-phase-3-study-of-amcenestrant-plus-palbociclib-versus-letrozole-plus-palbociclib-for-previously-untreated-ER-HER2-advanced-breast-cancer.pdf?origin=scientificContributions
https://ascopubs.org/doi/10.1200/JCO.22.02746
https://www.onclive.com/view/amcenestrant-misses-pfs-end-point-in-er-her2-advanced-or-metastatic-breast-cancer
https://www.managedhealthcareexecutive.com/view/sanofi-stops-development-of-amcenestrant
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://ascopubs.org/doi/10.1200/JCO.22.02746
https://www.onclive.com/view/amcenestrant-misses-pfs-end-point-in-er-her2-advanced-or-metastatic-breast-cancer
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://ascopubs.org/doi/10.1200/JCO.22.02746
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://ascopubs.org/doi/10.1200/JCO.22.02746
https://pubmed.ncbi.nlm.nih.gov/37348019/
https://www.onclive.com/view/amcenestrant-misses-pfs-end-point-in-er-her2-advanced-or-metastatic-breast-cancer
https://www.asco.org/abstracts-presentations/ABSTRACT343129
https://ascopubs.org/doi/10.1200/JCO.22.02746
https://pubmed.ncbi.nlm.nih.gov/37348019/
https://www.sanofi.com/en/media-room/press-releases/2022/2022-08-17-05-30-00-2499668
https://ascopubs.org/doi/abs/10.1200/JCO.23.02036
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

Q3: What were the quantitative results and conclusions
of the AMEERA-3 trial?

A3: The AMEERA-3 trial did not meet its primary endpoint, as Amcenestrant monotherapy
failed to demonstrate a statistically significant improvement in PFS over standard endocrine
therapies.[4][11]

Efficacy Results (AMEERA-3)

Treatment of .
. Amcenestrant o . Hazard Ratio (HR)
Endpoint Physician's Choice
(n=143) & P-value

(n=147)
Stratified HR: 1.051
(95% CI: 0.789 to
1.4); one-sided P =

.643[4][6]

Median PFS 3.6 months 3.7 months

Stratified HR: 0.9
3.7 months 2.0 months (95% CI: 0.565 to
1.435)[4][6]

Median PFS (ESR1-

mutant)

| Overall Survival (Immature) | Not Reached | Not Reached | HR: 0.913 (95% CI: 0.595 to
1.403)[4][6] |

Safety Summary (AMEERA-3)

Treatment of Physician's
Adverse Events (AESs) Amcenestrant choi
oice

Any Grade Treatment-
82.5% 76.2%[4][6]
Emergent AEs
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| Grade =3 Treatment-Emergent AEs | 21.7% | 15.6%][4][6] |

Conclusion: Amcenestrant did not improve PFS compared to TPC in a pre-treated population.
[4] While a numerical improvement was noted in the subgroup of patients with baseline ESR1
mutations, this was not statistically significant and did not support the trial's primary objective.

[4]16]

Q4: What were the quantitative results and conclusions
of the AMEERA-5 trial?

A4: The AMEERA-5 trial was stopped early for futility based on a prespecified interim analysis.
[1][9] An Independent Data Monitoring Committee (IDMC) recommended halting the trial
because the Amcenestrant combination did not meet the boundary for continuation when
compared to the control arm.[1][2][3]

Efficacy Results (AMEERA-5 Interim Analysis)

Endboint Amcenestrant + Letrozole + Hazard Ratio (HR)
ndpoin
» Palbociclib (n=534) Palbociclib (n=534) & P-value
Did not meet .
. Stratified HR: 1.209
. prespecified Favored over the
Progression-Free (95% CI: 0.939 to
_ boundary for Amcenestrant arm .
Survival . . . ] . 1.557); one-sided P
continuation vs. at interim analysis.

control.[1][2] = -9304[3]10]

| 6-Month PFS Rate | 82.7% (95% Cl: 79.0 to 85.8) | 86.9% (95% CI: 83.5 to 89.6) | N/A[9][10] |

Safety Summary (AMEERA-5)

Amcenestrant + -
Adverse Events (AESs) . Letrozole + Palbociclib
Palbociclib

Any Grade Treatment-
85.6% 85.4%[9][10]
Emergent AEs
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| Grade >3 Treatment-Emergent AEs | 46.3% | 60.8%[9][10] |

Conclusion: The addition of Amcenestrant to palbociclib did not show superiority over letrozole
plus palbociclib in the first-line treatment of ER+/HER2- advanced breast cancer.[9][13] The
negative result led to the discontinuation of the AMEERA-5 trial and subsequently the entire
Amcenestrant global clinical development program.[1][14]

Q5: What is the proposed mechanism of action for
Amcenestrant?

A5: Amcenestrant is an oral selective estrogen receptor degrader (SERD).[2][11] Its
mechanism involves binding with high affinity to the estrogen receptor (ER), which both blocks
estrogen signaling and promotes the degradation of the ER protein itself.[15][16] This dual
action is intended to robustly inhibit the growth-promoting ER signaling pathway in cancer cells.
[15][17] Preclinical studies showed Amcenestrant could degrade the ER with high efficacy (up
to 98%) and was active in cell lines resistant to other endocrine therapies like tamoxifen and
fulvestrant.[8][16]

Click to download full resolution via product page

Troubleshooting & Interpretation Guide
Q6: How can we interpret the failure of both trials? What
are the key scientific takeaways?

A6: The discontinuation of the Amcenestrant program after the negative results from
AMEERA-3 and AMEERA-5 provides several key insights for researchers in this field:

» Challenge of Monotherapy in Pre-treated Populations: AMEERA-3's outcome suggests that
for patients with endocrine-resistant disease, a SERD monotherapy may not be sufficient to
overcome resistance mechanisms. The control arm, which largely consisted of fulvestrant
(89.8%), set a high bar, and Amcenestrant did not offer a significant benefit over this
existing standard of care.[4] The pronounced initial drop in PFS in both arms was potentially
indicative of a highly endocrine-resistant population.[4]
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« Difficulty in Improving First-Line Standard of Care: AMEERA-5's failure highlights the
significant challenge in improving upon the current first-line standard of care: an aromatase
inhibitor (letrozole) combined with a CDK4/6 inhibitor (palbociclib).[8] This combination is
highly effective, and the results suggest that simply substituting the aromatase inhibitor with
a SERD did not provide additional benefit in a treatment-naive population and, in fact,
trended toward a worse outcome.[9][10]

» Role of ESR1 Mutations: While a numerical trend was observed in the ESR1-mutant
subgroup of AMEERA-3, it was not statistically significant and did not translate into overall
trial success.[4] This contrasts with other SERDs that have shown more pronounced benefits
in this specific patient population. This may suggest that the efficacy of SERDs can be
heterogeneous and that patient selection based on ESR1 mutation status is a critical
consideration for future trial designs.

» Implications for the Oral SERD Drug Class: The failures of Amcenestrant, alongside mixed
results from other oral SERDs, indicate that the therapeutic window and optimal clinical
setting for this class of drugs are still being defined. Factors such as the specific molecular
structure of the SERD, the patient population (e.g., prior treatments, mutational status), and
the combination partner are all critical variables for success. The high efficacy of established
treatments makes demonstrating superiority a significant hurdle for new agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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